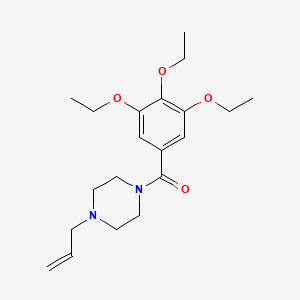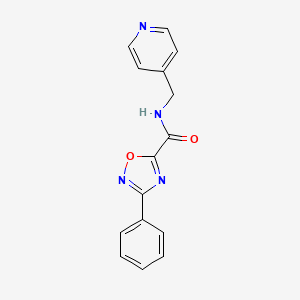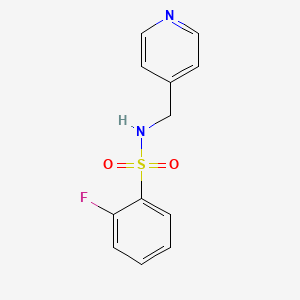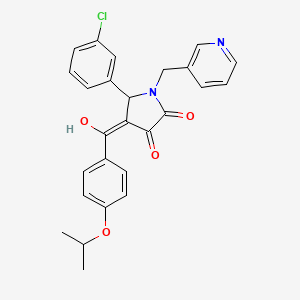![molecular formula C17H17NO4 B5499754 methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5499754.png)
methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate, also known as PMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PMB belongs to the class of benzamide derivatives and has a molecular weight of 357.4 g/mol.
Wirkmechanismus
The mechanism of action of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain ion channels and receptors in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been shown to exhibit insecticidal activity against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate in lab experiments is its ability to exhibit multiple effects, including anti-inflammatory, analgesic, and insecticidal activity. Additionally, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate is relatively easy to synthesize and has a high yield.
One limitation of using methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate may exhibit toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate. One area of research is the development of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate as a potential anti-inflammatory and analgesic drug. Additionally, further research is needed to investigate the potential use of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate as a pesticide and herbicide. Finally, the mechanism of action of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate needs to be further elucidated to fully understand its effects in the body.
Conclusion
In conclusion, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate involves the reaction between 3-methyl-4-nitrobenzoic acid and phenoxyacetic acid in the presence of thionyl chloride. methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in medicine, pest control, and herbicide. Its mechanism of action is not fully understood, but it is believed to exert its effects by inhibiting the activity of certain enzymes and receptors in the body. methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate exhibits multiple effects, including anti-inflammatory, analgesic, and insecticidal activity. Further research is needed to fully understand the potential of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate and its mechanism of action.
Synthesemethoden
The synthesis of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate involves the reaction between 3-methyl-4-nitrobenzoic acid and phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then treated with methylamine and sodium hydroxide to obtain methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate. The synthesis of methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been optimized to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the field of medicine, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been shown to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has also been studied for its potential use as a pesticide. It has been shown to exhibit insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. Additionally, methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate has been investigated for its potential use as a herbicide.
Eigenschaften
IUPAC Name |
methyl 3-methyl-4-[(2-phenoxyacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-10-13(17(20)21-2)8-9-15(12)18-16(19)11-22-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNKPYSERGLQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5499684.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499692.png)

![2,5-dimethyl-N-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5499701.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5499702.png)
![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)


![1-(1-{[6-(4-ethyl-1,4-diazepan-1-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5499756.png)

![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5499768.png)
![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)
![ethyl 4-[2-(3,4-dichlorophenyl)morpholin-4-yl]butanoate](/img/structure/B5499775.png)
